

2'-Hydroxy-4'-methylacetophenone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for **2'- Hydroxy-4'-methylacetophenone** (CAS No. 6921-64-8). The following sections detail the hazardous properties, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

2'-Hydroxy-4'-methylacetophenone is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for all personnel handling this chemical to be fully aware of its potential hazards.

GHS Classification:

- Skin Irritation: Category 2[1][2]
- Eye Irritation: Category 2A[1][2]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]
 [2]

Signal Word: Warning[1]

Hazard Statements:

• H315: Causes skin irritation.[1][2]

• H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1][2]

Pictogram:

GHS07 Exclamation Mark

Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for **2'-Hydroxy-4'-methylacetophenone**. This information is essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties

Property	Value -	Reference	
CAS Number	6921-64-8	[3]	
Molecular Formula	C ₉ H ₁₀ O ₂	[3]	
Molecular Weight	150.17 g/mol	[3]	
Appearance	Colorless to light orange to yellow clear liquid	[4]	
Boiling Point	245 °C (lit.) [3]		
Density	1.08 g/mL at 25 °C (lit.)	08 g/mL at 25 °C (lit.) [3]	
Flash Point	110 °C (230 °F) - closed cup [3]		
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]	

Table 2: Toxicological Data

Endpoint	Value	Species	Method
Acute Oral Toxicity (LD50)	Data not available	-	-
Acute Dermal Toxicity (LD50)	Data not available	-	-
Skin Irritation	Category 2 (Causes skin irritation)	-	Based on GHS classification
Eye Irritation	Category 2A (Causes serious eye irritation)	-	Based on GHS classification

Note: For the related compound 4'-Methylacetophenone (CAS 122-00-9), the oral LD50 in rats is reported as 1400 mg/kg.

Experimental Protocols for Safety Assessment

The hazard classifications of **2'-Hydroxy-4'-methylacetophenone** are determined through standardized experimental protocols, primarily following the Organization for Economic Cooperation and Development (OECD) guidelines. Below are detailed methodologies for key toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test method is used to assess the skin irritation potential of a chemical by evaluating its effect on a reconstructed human epidermis model.

- Principle: The test chemical is applied topically to the surface of the RhE tissue. Skin
 irritation is identified by the chemical's ability to decrease cell viability below a defined
 threshold.
- Test System: A three-dimensional RhE model, such as EpiSkin[™], EpiDerm[™], or SkinEthic[™]
 RHE, which consists of non-transformed human-derived epidermal keratinocytes cultured to
 form a multilayered, highly differentiated model of the human epidermis.

• Procedure:

- The test chemical (liquid or solid) is applied uniformly to the surface of at least three individual RhE tissue units.
- The exposure time is typically 60 minutes.
- Following exposure, the test chemical is removed by rinsing with a buffered saline solution.
- The tissues are transferred to fresh medium and incubated for a post-exposure period of
 42 hours to allow for the development of cytotoxic effects.
- Endpoint Measurement: Cell viability is measured using the MTT assay. Tissues are
 incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 for 3 hours. Viable cells reduce the yellow MTT to a blue formazan salt, which is then
 extracted from the tissue using a solvent (e.g., isopropanol). The optical density of the
 extracted formazan is measured using a spectrophotometer.
- Data Interpretation: The cell viability of the treated tissues is expressed as a percentage of the negative control-treated tissues. A chemical is classified as a skin irritant (Category 2) if the mean cell viability of the three replicate tissues is less than or equal to 50%.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. It is typically performed in vivo using albino rabbits.

- Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of
 the animal, with the other eye serving as a control. The degree of eye irritation is evaluated
 by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.
- Animal Model: Albino rabbits are the preferred species for this test.
- Procedure:
 - A single animal is used for the initial test.

- A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.
- The eyes are examined at 1, 24, 48, and 72 hours after application.
- If an irritant effect is observed, a confirmatory test may be conducted in a sequential manner in up to two additional animals.
- Endpoint Measurement: Ocular lesions are scored for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) according to a standardized scoring system.
- Data Interpretation: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed ocular lesions.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

- Principle: A stepwise procedure is used with a small number of animals per step. The
 outcome of each step determines the dose for the next step. The procedure is designed to
 classify the substance into one of a series of toxicity classes defined by fixed LD50 cut-off
 values.
- Animal Model: Typically, rats of a single sex (usually females) are used.
- Procedure:
 - A group of three animals is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
 - The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The outcome of the first step determines the subsequent steps:
 - If mortality is observed, the test is repeated with a lower dose.

- If no mortality is observed, the test is repeated with a higher dose.
- Endpoint Measurement: The primary endpoint is mortality. Clinical signs of toxicity and body weight changes are also recorded.
- Data Interpretation: The substance is classified into a GHS category based on the dose at which mortality is observed.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline describes a procedure to assess the acute toxicity of a substance applied to the skin.

- Principle: The test substance is applied to a shaved area of the skin of the test animals for a 24-hour exposure period.
- Animal Model: Rats, rabbits, or guinea pigs are commonly used.
- Procedure:
 - The fur is removed from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area of at least 10% of the total body surface area.
 - The treated area is covered with a porous gauze dressing and non-irritating tape.
 - After 24 hours, the dressing and any residual test substance are removed.
 - The animals are observed for signs of toxicity and mortality for 14 days.
- Endpoint Measurement: Mortality, clinical signs of toxicity, and skin irritation at the application site are recorded.
- Data Interpretation: The dermal LD50 is determined, and the substance is classified according to its acute dermal toxicity.

Safety and Handling Precautions

Strict adherence to the following safety and handling precautions is mandatory when working with **2'-Hydroxy-4'-methylacetophenone**.

Personal Protective Equipment (PPE)

- Eye and Face Protection: Wear chemical safety goggles or a face shield.[6]
- Skin Protection:
 - Wear protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.
 - Wear a lab coat or other protective clothing to prevent skin contact.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
- Do not eat, drink, or smoke in areas where the chemical is handled.
- Wash hands thoroughly after handling.[7]

Storage

- Store in a tightly closed container in a dry and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

Disposal

• Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Emergency Procedures

In the event of an emergency involving **2'-Hydroxy-4'-methylacetophenone**, follow these procedures immediately.

First Aid Measures

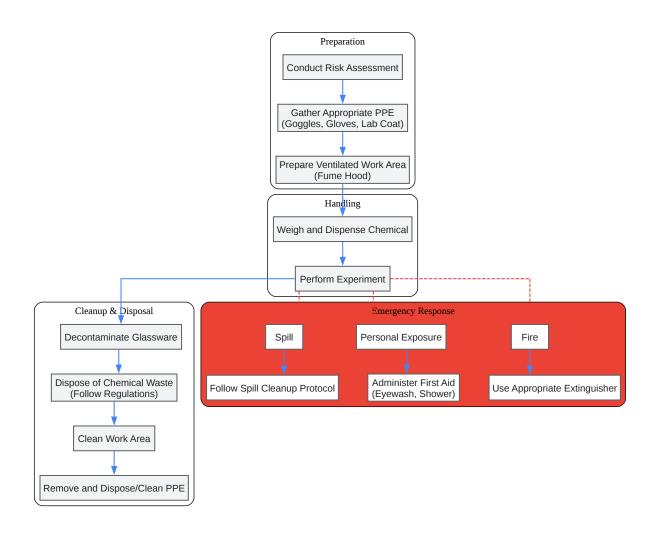
- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
- Specific Hazards: Emits toxic fumes under fire conditions.
- Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
 [7]

Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.



• Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling **2'-Hydroxy-4'-methylacetophenone** in a laboratory setting.

Click to download full resolution via product page

Caption: Workflow for Safe Handling of 2'-Hydroxy-4'-methylacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2'-Hydroxy-4'-methylacetophenone | C9H10O2 | CID 81338 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2'-Hydroxy-4'-methylacetophenone | 6921-64-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. criver.com [criver.com]
- 6. 4'-HYDROXY-2'-METHYLACETOPHENONE | 875-59-2 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2'-Hydroxy-4'-methylacetophenone: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214744#2-hydroxy-4-methylacetophenone-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com